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molecular formula C12H16O B122872 4'-Isobutylacetophenone CAS No. 38861-78-8

4'-Isobutylacetophenone

Cat. No. B122872
M. Wt: 176.25 g/mol
InChI Key: KEAGRYYGYWZVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04670607

Procedure details

24.8 g (0.2 mole) of thioanisole was heated to 90° C. with stirring, 27.8 g (0.22 mole) of dimethyl sulfate was added thereto at 90°-95° C. over a period of 30 minutes and stirred for another 30 minutes at the same temperature. To the reaction mixture, 100 ml of toluene was added portionwise so as to maintain the temperature above 80° C. and then the mixture was cooled gradually with stirring to afford a suspension of phenyldimethylsulfonium methylsulfate in quantititative yield. To the suspension, 26.4 g (0.15 mole) of p-isobutylacetophenone and 16.0 g (0.4 mole) of powdered sodium hydroxide was added and the mixture was stirred for 8 hours at 50° C. The reaction mixture was worked up in the same manner as described in Example 6 to afford 24.7 g of 2-(4-isobutylphenyl)-1,2-epoxypropane in 86.7% yield.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
Name
phenyldimethylsulfonium methylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
26.4 g
Type
reactant
Reaction Step Four
Quantity
16 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(SC)C=CC=CC=1.S(OC)(OC)(=O)=O.COS([O-])(=O)=O.C1([S+](C)C)C=CC=CC=1.[CH2:31]([C:35]1[CH:40]=[CH:39][C:38]([C:41](=[O:43])[CH3:42])=[CH:37][CH:36]=1)[CH:32]([CH3:34])[CH3:33].[OH-].[Na+]>C1(C)C=CC=CC=1>[CH2:31]([C:35]1[CH:36]=[CH:37][C:38]([C:41]2([CH3:1])[O:43][CH2:42]2)=[CH:39][CH:40]=1)[CH:32]([CH3:34])[CH3:33] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Step Two
Name
Quantity
27.8 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
phenyldimethylsulfonium methylsulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)[O-].C1(=CC=CC=C1)[S+](C)C
Step Four
Name
Quantity
26.4 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C)=O
Name
Quantity
16 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 30 minutes at the same temperature
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature above 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled gradually
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to afford
STIRRING
Type
STIRRING
Details
the mixture was stirred for 8 hours at 50° C
Duration
8 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C1(CO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.7 g
YIELD: PERCENTYIELD 86.7%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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